molecular formula C16H21N3O B6896059 3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one

3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one

Cat. No.: B6896059
M. Wt: 271.36 g/mol
InChI Key: CHXOSEYCLUDMHC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[44]nonan-4-one is a spirocyclic compound that features a unique structural framework Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. Nitrile imines are generated in situ from hydrazonyl chlorides and react with the dipolarophilic units in arylidenethiohydantoins to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and solvents that facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[44]nonan-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-15-16(8-2-3-9-16)18-14(13-5-1-4-10-17-13)19(15)11-12-6-7-12/h1,4-5,10,12,14,18H,2-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXOSEYCLUDMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(N2)C3=CC=CC=N3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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